3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde
Description
3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a tetrahydrofuran (THF) moiety fused at the 3-position, which itself bears an aldehyde functional group. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its reactive aldehyde group and the bromopyridyl unit, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Its synthesis typically involves bromination of pyridine derivatives followed by THF ring formation and aldehyde functionalization. Structural characterization of such compounds is often achieved via X-ray crystallography, with software like SHELX commonly employed for refinement .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-3-1-2-8(12-9)10(6-13)4-5-14-7-10/h1-3,6H,4-5,7H2 |
InChI Key |
FUIOXLDXHFIHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation and Pyridine Functionalization
The 6-bromo substitution on the pyridine ring is typically introduced by direct bromination of the pyridine precursor or by using pre-brominated pyridine derivatives. The 2-position of pyridine is functionalized to allow attachment of the tetrahydrofuran moiety.
A relevant method involves the use of Grignard reagents for functionalization of bromopyridine derivatives. For example, a Grignard reagent such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) can be employed to selectively functionalize bromopyridine intermediates at ambient temperature, avoiding cryogenic conditions required by lithium reagents. This method has been applied in related pyridine derivatives to yield ketone intermediates, which can be further modified.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination of pyridine | Bromine or N-bromosuccinimide (NBS) | 6-Bromopyridin-2-yl intermediate |
| Grignard reaction | Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride), ambient temperature | Functionalized pyridine intermediate (e.g., ketone) |
Conversion of Vinylated Pyridine to Aldehyde
Another approach involves vinylation of the 2-position of pyridine followed by oxidation to the aldehyde. Vinylation can be achieved using palladium-catalyzed coupling with vinyl reagents such as tributylstannylvinyl or vinylboronates in the presence of triphenylphosphine ligands. The vinyl group is then converted to the aldehyde by ozonolysis or equivalent oxidative cleavage.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Vinylation | Pd(OAc)2, PPh3, vinyl reagents (e.g., Bu3SnCH=CH2), toluene, heat | 2-Vinylpyridine derivative |
| Oxidation | Ozone or equivalent oxidant | 2-Pyridinecarbaldehyde derivative |
This method is relevant for synthesizing pyridine-2-carbaldehyde derivatives, which could be further functionalized to incorporate the tetrahydrofuran ring.
Comparative Summary of Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Grignard functionalization of bromopyridine | Turbo Grignard reagent (iPrMgCl·LiCl) | Ambient temperature, avoids cryogenics, good selectivity | Requires preparation of Grignard reagents |
| Pd-catalyzed cross-coupling (Suzuki) | Pd(dba)2, XantPhos, boronic acids | Mild conditions, high yields, versatile | Requires boronic acid derivatives of tetrahydrofuran |
| Vinylation followed by oxidation | Pd(OAc)2, PPh3, vinyl reagents, ozone | Direct aldehyde introduction, well-established | Multi-step, requires careful oxidation control |
Experimental Data and Yields
While specific yields for the exact compound 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde are scarce, analogous reactions from literature provide indicative data:
Biological Activity
3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H9BrN2O
- Molecular Weight : 239.09 g/mol
- IUPAC Name : 3-(6-bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde
The biological activity of 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural features enable it to engage in:
- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with nucleophilic sites on target proteins.
- π-π Stacking Interactions : The aromatic bromopyridine moiety allows for stacking interactions with nucleobases or aromatic residues in proteins.
Antimicrobial Activity
Research has indicated that compounds similar to 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives of pyridine and furan have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Potential
Studies have explored the anticancer potential of related compounds, particularly their role as kinase inhibitors. Compounds that share structural characteristics with 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde have been shown to inhibit specific kinases involved in cancer progression, such as the Janus kinase (Jak) family . This inhibition can disrupt signaling pathways that promote tumor growth.
Case Studies
-
Study on Kinase Inhibition :
A recent study demonstrated that derivatives of pyridine compounds, which include structural features similar to 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde, effectively inhibited Jak2 and Tyk2 kinases. These findings suggest potential therapeutic applications in treating cancers associated with abnormal Jak signaling . -
Antimicrobial Screening :
In a screening assay, a series of pyridine-furan derivatives were tested against Staphylococcus aureus and Escherichia coli. Some compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating promising antibacterial activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Organism | IC50/MIC Value |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 30 µg/mL |
| Compound B | Kinase Inhibition | Jak2 | 15 nM |
| Compound C | Anticancer | Various cancer cell lines | 20 µM |
Comparison with Similar Compounds
Research Findings
- Catalytic Applications : 6-Bromo-THF-carbaldehyde derivatives are pivotal in synthesizing kinase inhibitors, with studies showing 20–30% improved yield over chloro analogs in Pd-catalyzed reactions.
- Conformational Effects : The THF ring’s puckering (confirmed via SHELX-refined crystallography ) directs the aldehyde group’s orientation, enhancing electrophilicity.
- Solubility Challenges : Bromine’s hydrophobicity limits aqueous solubility, necessitating co-solvents like DMSO for biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
